3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
This compound features a hybrid structure combining a 4-methoxyindole moiety linked via a propanamide bridge to a 1,3,4-thiadiazole ring substituted with a methoxymethyl group. The indole and thiadiazole frameworks are pharmacologically significant, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C16H18N4O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H18N4O3S/c1-22-10-15-18-19-16(24-15)17-14(21)7-9-20-8-6-11-12(20)4-3-5-13(11)23-2/h3-6,8H,7,9-10H2,1-2H3,(H,17,19,21) |
InChI Key |
IVXBYKPOUXXMEJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include methoxy-substituted indoles, thiadiazole derivatives, and various coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and thiadiazole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The indole and thiadiazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its methoxyindole-propanamide-thiadiazole architecture. Key comparisons with analogs include:
- Substituent Diversity: : Thiadiazole-chromenone hybrids (e.g., 11a–11f) feature acetyl, phenyl, or carboxylate groups, influencing solubility and melting points (171–242°C) . : Thiadiazole derivatives with acetyl and chlorophenyl groups (e.g., 18e) exhibit higher melting points (235–277°C), suggesting bulkier substituents enhance thermal stability . Target Compound: The methoxymethyl group on the thiadiazole may improve solubility compared to hydrophobic substituents (e.g., chlorophenyl in 6f ), while the methoxyindole could enhance π-π stacking interactions in biological targets.
Physicochemical Properties
*Data inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
